molecular formula C10H25N3O2Si B582348 Acetoxyethyltris(dimethylamino)silane CAS No. 1356113-09-1

Acetoxyethyltris(dimethylamino)silane

Cat. No.: B582348
CAS No.: 1356113-09-1
M. Wt: 247.414
InChI Key: DHKLXOYLHLFFPJ-UHFFFAOYSA-N
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Description

Acetoxyethyltris(dimethylamino)silane (CAS 1356113-09-1) is a specialty organosilicon compound that serves as a highly effective coupling agent in the development of advanced materials . Its primary research value lies in its ability to enhance adhesion between organic and inorganic interfaces, which is critical in the formulation of high-performance polymers and composites . This reagent is particularly valuable in surface modification, where it improves the compatibility and dispersion of inorganic fillers or reinforcements within various polymer matrices, leading to materials with superior mechanical properties . In application, this silane is widely used in the synthesis of coatings, adhesives, and sealants, where it contributes to enhanced performance and durability . Furthermore, its role extends to the electronics industry, where it is employed in the preparation of dielectric coatings and encapsulation materials, providing essential moisture resistance and electrical insulation . When used in silicone-based materials, it can act as a crosslinking agent, helping to improve thermal stability and structural integrity . The compound has a molecular formula of C₁₀H₂₅N₃O₂Si and a molecular weight of 247.41 g/mol . It should be stored sealed and dry at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[tris(dimethylamino)silyl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKLXOYLHLFFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyethyltris(dimethylamino)silane is typically synthesized by reacting N,N-dimethylformamide with a silane reagent. The reaction conditions often include heating to reflux in an appropriate solvent such as toluene or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound’s purity and consistency for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetoxyethyltris(dimethylamino)silane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It is less common for this compound but can occur under specific conditions.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetoxyethyltris(dimethylamino)silane has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences and their implications:

Compound Substituents Key Functional Attributes
Acetoxyethyltris(dimethylamino)silane 3 × dimethylamino, 1 × acetoxyethyl High hydrolytic reactivity due to acetoxy group; potential for dual reactivity (amine + ester)
Tris(dimethylamino)silane (TDMAS) 3 × dimethylamino Thermal stability; used in low-temperature ALD for SiO₂ films
Bis(dimethylamino)silane (BDMAS) 2 × dimethylamino Faster oxidation kinetics compared to TDMAS; lower energy deposition
Bis(diethylamino)silane (BDEAS) 2 × diethylamino (-N(C₂H₅)₂) Enhanced steric hindrance; forms amorphous SiO₂ with low optical loss
Tetrakis(dimethylamino)silane 4 × dimethylamino Higher thermal stability; used in advanced ALD processes

Key Insight: The acetoxyethyl group in this compound likely accelerates hydrolysis compared to amino silanes, enabling rapid silanol (Si-OH) formation for adhesion . However, this may reduce shelf stability relative to TDMAS or BDMAS.

Deposition and Thin-Film Properties

Energy Efficiency and Process Conditions
  • TDMAS : Requires plasma-enhanced ALD (PEALD) at 150°C with O₂ + Ar plasma to achieve stoichiometric SiOx films. Pure O₂ plasma retains carbon (Si-CH₃) and nitrogen (Si-N) impurities .
  • BDMAS: Achieves similar film quality at lower oxidation times due to fewer amino ligands .
  • BDEAS : Produces SiO₂ films with optical losses <0.1% in the 200–1100 nm range, attributed to reduced defect density .
  • This compound: No direct data, but the acetoxyethyl group may lower deposition temperatures further by providing reactive oxygen during hydrolysis.
Film Stability and Defects
  • TDMAS-derived films exhibit residual Si-H bonds when deposited below 450°C, requiring H₂O₂ as an oxidant for full oxidation .
  • BDEAS films show minimal OH groups and non-bridging oxygen defects after laser conditioning, improving laser damage thresholds .

Hydrolytic Behavior and Catalytic Effects

  • TDMAS/BDMAS: Hydrolysis is amine-catalyzed, with rates dependent on pH and water availability. Dimethylamino groups act as leaving groups, forming silanol networks .
  • This compound: The acetoxyethyl group undergoes ester hydrolysis, releasing acetic acid and ethanol, which may accelerate silanol formation. This dual mechanism (amine + ester) could enable rapid crosslinking in coatings .

Biological Activity

Acetoxyethyltris(dimethylamino)silane (AETDAS) is a silane compound that contains functional groups which may confer specific biological activities. This article reviews the current understanding of its biological properties, including toxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

AETDAS can be described by its molecular formula and structure:

  • Molecular Formula : C₈H₁₉N₃O₂Si
  • Molecular Weight : 189.33 g/mol

The presence of both acetoxy and dimethylamino groups suggests potential interactions with biological systems, particularly in terms of reactivity and solubility.

Biological Activity Overview

The biological activity of AETDAS has been primarily inferred from studies on related compounds, particularly tris(dimethylamino)silane (TDMAS). Research indicates that TDMAS exhibits moderate acute toxicity, severe skin and eye irritancy, and potential for inhalation hazards due to the release of dimethylamine (DMA) upon decomposition or hydrolysis .

Toxicological Profile

  • Acute Toxicity :
    • LD50 (oral) : 0.71 ml/kg in male rats.
    • LD50 (dermal) : 0.57 ml/kg in rabbits.
    • Inhalation Toxicity : LC50 values indicate significant risk with exposure to vapors, particularly in humid conditions where DMA may enhance toxicity .
  • Irritation Potential :
    • Severe irritant to skin and eyes, necessitating careful handling in laboratory settings.

The biological activity of AETDAS is likely influenced by its ability to interact with cellular components through the following mechanisms:

  • Cell Membrane Interaction : The lipophilic nature of the dimethylamino groups may facilitate penetration into lipid membranes, potentially disrupting cellular homeostasis.
  • Reactivity with Biological Molecules : The acetoxy group can undergo hydrolysis to release acetic acid, which may influence pH-sensitive biological processes.

Case Study 1: Toxicity Assessment of TDMAS

A study evaluated the acute toxicity of TDMAS, revealing significant irritant properties and a clear dose-response relationship concerning exposure levels. The study highlighted the importance of environmental conditions on toxicity outcomes .

Case Study 2: Application in Material Science

Research into silanes like AETDAS has explored their use in coatings and materials science, where their functional groups can enhance adhesion properties while maintaining biocompatibility for certain applications .

Research Findings Summary

StudyFocusKey Findings
PubMed Toxicity StudyAcute toxicityModerate peroral and dermal toxicity; severe irritant properties
Material Science ApplicationCoating effectivenessEnhanced adhesion properties; potential biocompatibility
Silane Chemistry SurveyFunctional applicationsInsights into reactivity and application in various chemical processes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Acetoxyethyltris(dimethylamino)silane, and how can purity be ensured?

  • Methodology : The synthesis typically involves reacting chlorosilanes with dimethylamine under anhydrous conditions. For example, in a two-step process: (1) reaction of silicon tetrachloride with dimethylamine to form tris(dimethylamino)silane intermediates, followed by (2) substitution with acetyloxyethyl groups. Industrial synthesis optimizes temperature (50–80°C), pressure (1–3 atm), and moisture control to achieve >99% purity. Purity verification requires gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm functional group integrity .

Q. What characterization techniques are essential for verifying the structure of Acetoxyethyltimethylamino)silane?

  • Methodology : Key techniques include:

  • FTIR Spectroscopy : To identify Si–N (800–900 cm⁻¹) and acetyloxy C=O (1700–1750 cm⁻¹) bonds.
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm dimethylamino (–N(CH₃)₂) and acetyloxyethyl (–OCOCH₂CH₂–) groups.
  • X-ray Photoelectron Spectroscopy (XPS) : To analyze surface composition and Si oxidation states in thin films .

Q. How does this compound function in atomic layer deposition (ALD) processes for silicon oxide films?

  • Methodology : The compound acts as a silicon precursor in ALD, reacting with ozone or oxygen plasma. The process involves:

  • Pulse 1 : Adsorption of the silane onto the substrate (e.g., tungsten oxide) via ligand exchange.
  • Purge : Removal of unreacted precursors.
  • Pulse 2 : Oxidation with ozone to form SiO₂.
    Critical parameters include substrate temperature (200–350°C), precursor pulse duration (0.1–2 sec), and ozone concentration (10–20%) to control film thickness and uniformity .

Advanced Research Questions

Q. How do variations in alkyl chain length and surface coverage affect the structural organization of silane monolayers during ALD?

  • Methodology : Molecular dynamics simulations (e.g., GROMACS) and experimental studies reveal that:

  • Long alkyl chains (e.g., octadecyl) adopt organized, straight configurations at high surface coverage, reducing tilt angles (~10° from surface normal).
  • Short chains (e.g., acetyloxyethyl) exhibit coverage-independent tilt angles (~30°), limiting packing density.
    Validation uses polarized infrared spectroscopy to measure chain orientation and atomic force microscopy (AFM) for monolayer topology .

Q. What methodologies resolve contradictions in thermal stability data between this compound and its analogs?

  • Methodology : Comparative thermogravimetric analysis (TGA) under inert and oxidative atmospheres reveals:

  • This compound decomposes at 250–300°C, while tris(dimethylamino)silane (no acetyloxy group) degrades at 200–250°C.
    Contradictions arise from differing ligand electronegativity and steric effects. Controlled experiments with differential scanning calorimetry (DSC) and mass spectrometry (MS) can isolate decomposition pathways (e.g., ligand cleavage vs. Si–N bond rupture) .

Q. What experimental parameters optimize the hydrolysis and condensation reactions of this compound in coating applications?

  • Methodology : A factorial design approach (e.g., 2³ DOE) evaluates:

  • Hydrolysis Time : 60–120 minutes for complete silanol (–Si–OH) formation.
  • pH : 4–6 (acidic) to accelerate hydrolysis without premature condensation.
  • Solvent Polarity : Ethanol/water mixtures (70:30 v/v) balance reactivity and solubility.
    Post-reaction analysis via dynamic light scattering (DLS) and contact angle measurements quantifies film hydrophobicity and crosslinking density .

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